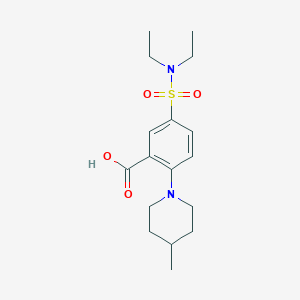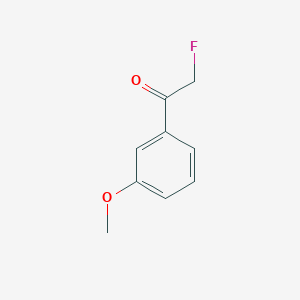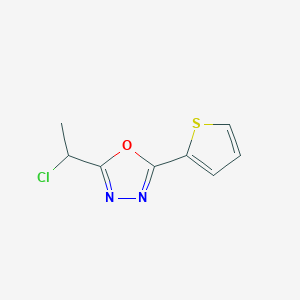
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
概要
説明
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CETO) is a synthetic molecule that has been studied for its possible applications in scientific research. CETO is a heterocyclic compound, which means it contains two or more different types of atoms in its ring structure. It is a highly polar molecule, meaning it has a high affinity for other polar molecules, such as water. CETO has been studied for its potential applications in various scientific fields, such as organic chemistry, biochemistry, and medicine.
科学的研究の応用
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been studied for its potential applications in various scientific fields. In organic chemistry, 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been used as a building block for the synthesis of other heterocyclic compounds. In biochemistry, 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been studied for its possible use as a drug delivery agent. In medicine, 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been studied for its possible use in the treatment of cancer, as well as in the treatment of other diseases.
作用機序
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been studied for its possible mechanism of action. The molecule is believed to interact with proteins and other molecules in the body, which can lead to various physiological effects. Specifically, 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is believed to interact with certain enzymes, which can lead to an inhibition of the enzymes’ activity. This can result in the inhibition of certain biochemical pathways, which can lead to the desired physiological effects.
生化学的および生理学的効果
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been studied for its possible biochemical and physiological effects. In animal studies, 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been shown to have anti-inflammatory, anti-cancer, and anti-tumor effects. In addition, 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been shown to have antioxidant and anti-oxidative effects, which can help protect cells from damage caused by free radicals. 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has also been studied for its possible effects on the immune system, with some studies showing that 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can stimulate the production of certain immune cells.
実験室実験の利点と制限
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has several advantages and limitations for use in laboratory experiments. One of the main advantages of 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is its high solubility in water, which makes it easy to use in a wide range of experiments. Additionally, 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is highly stable, meaning it can be stored for a long period of time without degrading. However, 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is also highly polar, which means it can react with other polar molecules and can be difficult to work with in some experiments.
将来の方向性
There are several potential future directions for the use of 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole in scientific research. One potential direction is the use of 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole for drug delivery. 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole’s high solubility and stability could make it an ideal candidate for drug delivery, as it could be used to deliver drugs directly to the target site in the body. Additionally, 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole could be used in the development of new drugs, as its ability to interact with proteins and other molecules could be used to create novel drug targets. 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole could also be used in the development of new imaging technologies, as its high polarity could be used to enhance the contrast between different tissues in medical imaging. Finally, 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole could be used in the development of new materials, as its ability to interact with other molecules could be used to create novel materials with unique properties.
特性
IUPAC Name |
2-(1-chloroethyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-5(9)7-10-11-8(12-7)6-3-2-4-13-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHQJNCNBUTPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237000 | |
| Record name | 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |
CAS RN |
854357-49-6 | |
| Record name | 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854357-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide](/img/structure/B3387877.png)

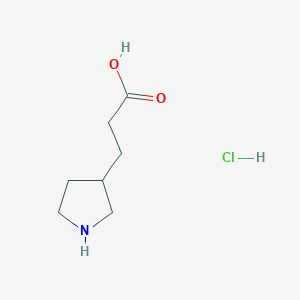
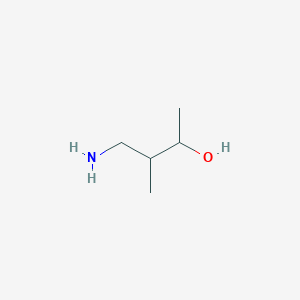

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3387923.png)
![1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B3387924.png)
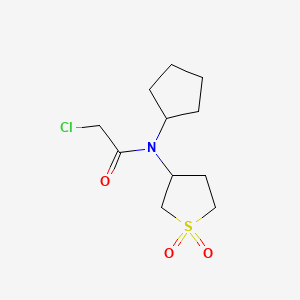
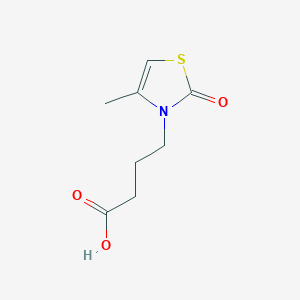
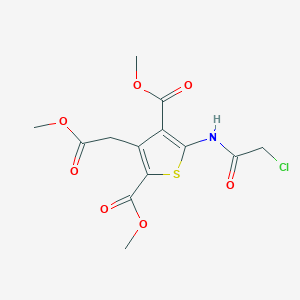
![2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide](/img/structure/B3387950.png)
